- Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer, World Intellectual Property Organization, , ,

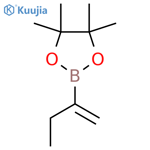

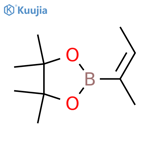

Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure](https://it.kuujia.com/scimg/cas/91890-00-5x500.png)

91890-00-5 structure

Nome del prodotto:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

Numero CAS:91890-00-5

MF:C10H19BO2

MW:182.067663431168

MDL:MFCD23381515

CID:1971235

PubChem ID:13267416

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

- (Z)-2-Buten-2-ylboronic acid pinacol ester

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)

- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)

- 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane

- MFCD23381515

- EN300-7473222

- SCHEMBL8755352

- EN300-380996

- 91890-00-5

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-

- 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 91890-02-7

- 2-Buten-2-ylboronicacidpinacolester

- CS-0129371

- (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DB-160948

- Z3245419224

-

- MDL: MFCD23381515

- Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+

- Chiave InChI: HEZPWTQUZJEVQF-BQYQJAHWSA-N

- Sorrisi: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

Proprietà calcolate

- Massa esatta: 182.1478100g/mol

- Massa monoisotopica: 182.1478100g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 215

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328703-1g |

2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95%+ | 1g |

$1850 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1009466-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-1g |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 1g |

¥8726.45 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200011-100mg |

(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 97% | 100mg |

¥2211.00 | 2024-04-25 | |

| abcr | AB536749-1 g |

(Z)-2-Buten-2-ylboronic acid pinacol ester; . |

91890-00-5 | 1g |

€1,002.80 | 2022-06-09 | ||

| eNovation Chemicals LLC | Y1009466-250mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 250mg |

$370 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 100mg |

1382.31CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D589007-5g |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]- |

91890-00-5 | 95% | 5g |

$1785 | 2024-08-03 | |

| Enamine | EN300-380996-0.5g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 0.5g |

$927.0 | 2025-03-16 | |

| Enamine | EN300-380996-1.0g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 1.0g |

$966.0 | 2025-03-16 |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ; 2 min, rt; 48 h, 50 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Riferimento

- Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt

Riferimento

- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; 0 °C; 48 h, 45 °C

Riferimento

- Radical-polar crossover reactions of vinylboron ate complexes, Science (Washington, 2017, 355(6328), 936-938

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Water

Riferimento

- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C

Riferimento

- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Riferimento

- Preparation of heterocyclic compounds as TEAD degraders and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ; < 60 min, 68 °C

Riferimento

- Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity, Inorganic Chemistry, 2022, 61(27), 10477-10485

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ; 6 h, 60 °C

Riferimento

- Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst, Chemistry - A European Journal, 2017, 23(46), 10997-11000

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

Riferimento

- Preparation of heterocycles as TEAD inhibitors and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; rt → 45 °C; 48 h, 45 °C

Riferimento

- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters, Journal of the American Chemical Society, 2013, 135(14), 5316-5319

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2,3-Dimethylbutane-2,3-diol

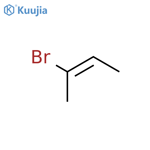

- 2-Butene, 2-bromo-,(2E)- (9CI)

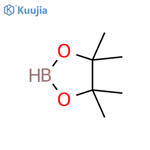

- Pinacolborane

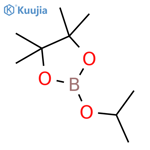

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1,3,2-Benzodioxaborole, 2-[(1Z)-1-methyl-1-propenyl]-

- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Letteratura correlata

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

2. Back matter

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-) Prodotti correlati

- 2223778-01-4(2-cyano-N-[(oxan-4-yl)(phenyl)methyl]pyridine-3-sulfonamide)

- 941895-76-7(3-chloro-N-3-(6-methoxypyridazin-3-yl)phenylbenzamide)

- 1510965-58-8(1-(1,2-oxazol-3-yl)cyclopropylmethanamine)

- 393566-95-5(N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide)

- 2460-87-9(4-(Tert-Butoxy)phenol)

- 2138209-90-0(1-ethyl-5-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1H-1,2,4-triazole)

- 924645-37-4(1H-Thieno[2,3-c]pyrazole-5-carboxylic acid,3-(2-fluorophenyl)-1-methyl-)

- 339278-76-1(N-(2,4-DICHLOROBENZYL)-2-METHYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINAMINE)

- 1365942-86-4(3-Isopropoxy-5-nitro-1H-indazole)

- 1862154-85-5(5-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

Purezza:99%

Quantità:1g

Prezzo ($):1082.0